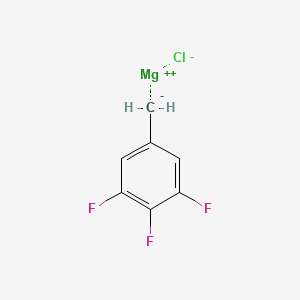
3,4,5-Trifluorobenzylmagnesium chloride, 0.25 M in Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trifluorobenzylmagnesium chloride, 0.25 M in Ether, is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds typically represented by the formula R-Mg-X, where R is an organic group and X is a halogen. These reagents are highly reactive and serve as important intermediates in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzylmagnesium chloride is synthesized through the reaction of 3,4,5-trifluorobenzyl chloride with magnesium metal in the presence of an ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3,4,5-Trifluorobenzyl chloride+Mg→3,4,5-Trifluorobenzylmagnesium chloride
Industrial Production Methods
On an industrial scale, the production of 3,4,5-Trifluorobenzylmagnesium chloride involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction is conducted under controlled temperatures to optimize yield and minimize side reactions. The product is then purified and standardized to a concentration of 0.25 M in Ether for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trifluorobenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Aplicaciones Científicas De Investigación
3,4,5-Trifluorobenzylmagnesium chloride is utilized in various scientific research applications:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of advanced materials.
Agricultural Chemistry: Involved in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 3,4,5-Trifluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reagent is particularly effective in reactions with carbonyl compounds, where it adds to the carbonyl carbon to form an alcohol .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorobenzylmagnesium chloride
- 3-Fluorobenzylmagnesium chloride
- 4-Methoxybenzylmagnesium chloride
Uniqueness
3,4,5-Trifluorobenzylmagnesium chloride is unique due to the presence of three fluorine atoms on the benzyl ring, which significantly influences its reactivity and selectivity in chemical reactions. The trifluoromethyl group enhances the compound’s electrophilicity, making it a more potent nucleophile compared to its mono- or difluorinated counterparts .
Propiedades
Fórmula molecular |
C7H4ClF3Mg |
|---|---|
Peso molecular |
204.86 g/mol |
Nombre IUPAC |
magnesium;1,2,3-trifluoro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H4F3.ClH.Mg/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
LAUIPBWTWNGVOR-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=C(C(=C1)F)F)F.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


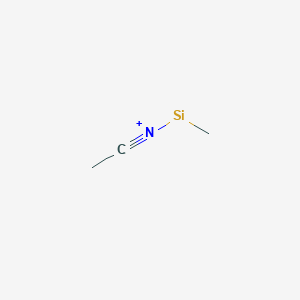
![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
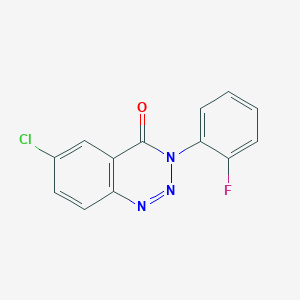
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-](/img/structure/B15169172.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)
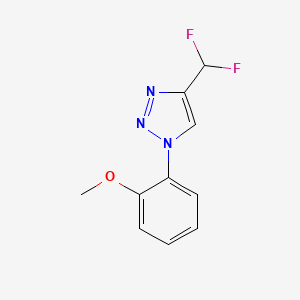

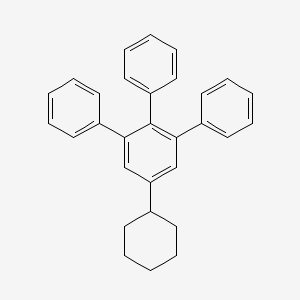
![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)


